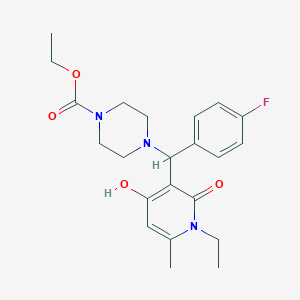

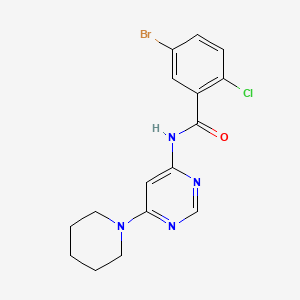

![molecular formula C20H24N2O7S2 B2918237 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421458-62-9](/img/structure/B2918237.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structure in many bioactive molecules .

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure has been reported in the literature. For example, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has highlighted the synthesis and biochemical evaluation of related benzenesulfonamide compounds for their high-affinity inhibition of specific enzymes. For instance, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have identified them as potent inhibitors of kynurenine 3-hydroxylase, which plays a crucial role in the kynurenine pathway, important for neuroprotection and neurotoxicity mechanisms. This pathway's modulation could be significant for treating neurological disorders, highlighting the compound's potential for detailed pathophysiological investigations (Röver et al., 1997).

Photodynamic Therapy Applications

New derivatives incorporating benzenesulfonamide groups have been synthesized and characterized, demonstrating high singlet oxygen quantum yield. Such properties make these compounds excellent candidates for Type II photosensitizers in photodynamic therapy, especially for cancer treatment. Their utility in photodynamic therapy underscores the compound's potential in developing treatments that rely on the generation of singlet oxygen to kill cancer cells (Pişkin et al., 2020).

Tautomerism and Structural Studies

Investigations into the tautomerism of related 2,4-dichlorobenzenesulfonamide derivatives have provided insights into their structural behavior and intermolecular interactions. Such studies are crucial for understanding the molecular configurations that contribute to the biological activity of sulfonamide compounds. These insights are foundational for designing more effective drugs by manipulating molecular structures for optimal interaction with biological targets (Beuchet et al., 1999).

Antitumor and Anticancer Potential

Synthetic efforts have also led to the creation of benzenesulfonamide derivatives with significant cytotoxic activities against tumor cells. For example, some sulfonamides have shown strong inhibition of human cytosolic isoforms, suggesting their potential as antitumor agents. Such studies underscore the importance of these compounds in developing new therapeutic agents for cancer treatment (Gul et al., 2016).

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXJLZLWXBDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2918155.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)

![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)